molecular formula C12H18N2S B13331202 N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Cat. No.: B13331202
M. Wt: 222.35 g/mol
InChI Key: AEZLOJBXLNAHLE-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is a compound that features a pyridine ring attached to an ethyl chain, which is further connected to a thian-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate alkylating agent under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.

    Reduction: LiAlH4, NaBH4 in solvents such as ether or THF.

    Substitution: Halogens, nucleophiles in solvents like DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine or thian-3-amine compounds .

Scientific Research Applications

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is unique due to the presence of the thian-3-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)thian-3-amine

InChI

InChI=1S/C12H18N2S/c1-2-7-13-11(4-1)6-8-14-12-5-3-9-15-10-12/h1-2,4,7,12,14H,3,5-6,8-10H2

InChI Key

AEZLOJBXLNAHLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCC2=CC=CC=N2

Origin of Product

United States

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